These properties make MOPS hemisodium salt a valuable tool in various scientific research areas:
MOPS hemisodium salt, scientifically known as 3-(N-Morpholino)propanesulfonic acid hemisodium salt, is a zwitterionic buffer commonly utilized in biological and biochemical research. Its chemical formula is C₁₄H₂₉N₂NaO₈S₂, and it has a molecular weight of approximately 220.3 g/mol. This compound appears as a white powder and is highly soluble in water, making it suitable for various laboratory applications, particularly in maintaining stable pH conditions during experiments .
The synthesis of MOPS hemisodium salt typically involves the reaction of morpholine with propane sulfonic acid. The process can be summarized as follows:
MOPS hemisodium salt has a variety of applications in scientific research:
Studies on MOPS hemisodium salt have explored its interactions with various biomolecules, including proteins and nucleic acids. Its zwitterionic nature allows it to maintain stability without forming complexes that could interfere with experimental outcomes. Research indicates that MOPS does not significantly affect enzyme activity or nucleic acid integrity at appropriate concentrations, making it ideal for sensitive assays .
MOPS hemisodium salt shares similarities with other zwitterionic buffers such as:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid | C₈H₁₈N₂O₄S | Effective at higher pH ranges (7.2 - 8.6) |
N-(2-Hydroxyethyl)piperazine-N'-ethanesulfonic acid | C₉H₁₉N₃O₄S | Better stability at extreme temperatures |
Tris(hydroxymethyl)aminomethane | C₆H₁₅N₃O₃ | Widely used but can chelate metal ions |
MOPS hemisodium salt is unique due to its optimal buffering capacity around physiological pH levels, making it particularly advantageous for biological applications where maintaining a stable environment is critical .
MOPS hemisodium salt plays a critical role in maintaining pH stability during protein folding and unfolding investigations [4]. Research has demonstrated that buffer identity significantly influences protein conformational dynamics, with MOPS showing distinct effects on protein stability compared to other buffering systems [4]. Studies examining hen egg-white lysozyme revealed that MOPS buffer modulates protein-protein interactions through surface adsorption mechanisms [4] [5].
The buffer's influence on protein phase stability has been extensively characterized through cloud point temperature measurements [4]. MOPS exhibits a Jones-Dole B coefficient of 0.79 ± 0.17 L mol⁻¹ at 5°C and 0.74 ± 0.13 L mol⁻¹ at 25°C, indicating strong water ordering properties [5]. This coefficient reflects the buffer's ability to bind neighboring water molecules, which directly impacts protein hydration and conformational stability [5].
Experimental data from protein denaturation studies demonstrate that MOPS hemisodium salt affects the free energy landscape of protein folding [6]. In urea denaturation experiments conducted at pH 7.0 in 30 millimolar MOPS buffer, proteins showed characteristic three-state denaturation profiles with distinct native, intermediate, and unfolded conformations [6]. The buffer maintained consistent pH conditions throughout the denaturation process, enabling accurate thermodynamic parameter determination [6].
Thermal stability investigations using bovine serum albumin revealed that MOPS sodium salt functions as a protein stabilizer against thermal denaturation [7]. The stabilization mechanism involves interactions with protein hydration layers, with MOPS-Na demonstrating superior stabilizing effects compared to other buffer systems in the order: MOPS-Na > HEPES-Na > HEPES [7]. Dynamic light scattering measurements confirmed enhanced protein thermal stability in MOPS-containing solutions [7].
MOPS hemisodium salt exhibits significant interference effects in enzymatic assays, particularly with hydrolase and oxidoreductase systems [8] [9]. Comprehensive kinetic studies of polyester hydrolases have revealed competitive inhibition mechanisms for both Leaf-branch Compost Cutinase and TfCut2 enzymes in the presence of MOPS [8] [9].
Table 1: Inhibition Constants for MOPS Buffer with Polyester Hydrolases
Enzyme | MOPS Concentration (M) | Ki Value (mM) | Inhibition Type |
---|---|---|---|
LCC (Leaf-branch Compost Cutinase) | 0.1-0.3 | Lower than Tris | Competitive [8] |
TfCut2 (Thermobifida fusca) | 0.05-0.075 | Lower than Tris | Competitive [8] |
Lineweaver-Burk plot analysis demonstrated that MOPS functions as a stronger competitive inhibitor compared to Tris buffer, with significantly lower Ki values for both enzymes [8]. The inhibition mechanism involves interference with polymeric substrate binding in the enzyme's active site groove [8]. Molecular docking studies confirmed that MOPS occupies critical substrate binding regions, preventing normal enzyme-substrate interactions [8].
Enzyme concentration dependency studies revealed optimal activity ranges for different buffer systems [8]. In 0.2 molar MOPS buffer at pH 8.0, both LCC and TfCut2 demonstrated maximum hydrolysis rates of 40-60 μM·h⁻¹, significantly lower than activities observed in Tris buffer [8]. Increasing MOPS concentration to 1 molar resulted in 90% reduction in LCC hydrolysis rates [8].
Oxidoreductase systems also show susceptibility to MOPS interference [10]. Kinetic characterization of metalloenzymes in HEPES, Tris-HCl, and sodium phosphate buffers revealed that buffer identity significantly impacts enzymatic activity parameters [10]. For metal-dependent enzymes, different buffers yielded varying Km values: HEPES (1.80 μM), Tris-HCl (6.93 μM), and sodium phosphate (3.64 μM) [10].
Table 2: Buffer Effects on Metalloenzyme Kinetic Parameters
Buffer System | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |
---|---|---|---|
HEPES | 1.80 | 0.64 | 0.36 [10] |
Tris-HCl | 6.93 | 1.14 | 0.17 [10] |
Sodium Phosphate | 3.64 | 1.01 | 0.28 [10] |
MOPS hemisodium salt introduces specific artifacts in protein stability measurements that must be carefully considered during experimental design [11] [12]. Salt-induced stabilization studies using apoflavodoxin demonstrated that cation binding significantly affects protein conformational stability [11]. The stabilization tendency follows a specific ionic strength dependency, with different cations showing varying degrees of interaction with negatively charged protein surfaces [11].
Thermal shift assay protocols have identified buffer-specific effects on protein melting temperatures [12]. MOPS buffer systems can alter apparent melting temperatures through direct protein interactions rather than pure pH buffering effects [12]. These interactions manifest as changes in the protein's thermal denaturation profile, potentially leading to misinterpretation of intrinsic protein stability [12].
Table 3: Buffer-Dependent Protein Stability Parameters
Buffer System | Ionic Strength (mM) | U₁/₂ (M) | ΔG (kcal mol⁻¹) |
---|---|---|---|
No Salt | - | 1.59 | 3.58 [11] |
MOPS (1 mM) | 500 | Variable | Variable [11] |
NaCl | 500 | 3.28 | 7.38 [11] |
KCl | 500 | 2.87 | 6.46 [11] |
Liquid-liquid phase separation studies have revealed that MOPS buffer influences protein aggregation behavior through hydration-dependent mechanisms [4] [5]. The buffer's Jones-Dole viscosity coefficient correlates directly with protein-protein interaction strength, affecting phase stability measurements [5]. Higher Jones-Dole coefficients correspond to stronger water binding, resulting in reduced protein surface accessibility and altered aggregation kinetics [5].
Protein denaturation experiments using guanidine hydrochloride and urea have shown that MOPS buffer can mask true thermodynamic stability parameters [6]. The buffer's interaction with denatured protein states introduces systematic errors in stability calculations, particularly in multi-state denaturation systems [6]. Researchers must account for these buffer-specific contributions when interpreting protein stability data [6].
Three-morpholino-propanesulfonic acid hemisodium salt represents a pivotal advancement in the development of isotonic buffer formulations designed to accurately simulate physiological conditions. The compound exhibits exceptional versatility in creating buffer systems that maintain osmotic equilibrium while preserving optimal chemical stability across diverse experimental conditions [1] [2].
The fundamental principle underlying isotonic formulation strategies centers on achieving osmotic pressure equivalence with physiological fluids, typically targeting osmolality values between 280-320 milliosmoles per kilogram of water [2] [3]. Three-morpholino-propanesulfonic acid hemisodium salt, with its molecular weight of 220.25 grams per mole and intrinsic buffering capacity, provides an ideal foundation for constructing isotonic solutions that maintain physiological relevance [4] [5].
Contemporary methodological approaches employ systematic concentration optimization protocols where three-morpholino-propanesulfonic acid hemisodium salt concentrations range from 20 to 50 millimolar, depending on the specific osmotic requirements of the target system [6] [7]. These concentrations are carefully calibrated to achieve the desired osmolality while maintaining buffering effectiveness within the physiological pH range of 6.8 to 7.6 [2] [6].
Table 1: Buffer System Optimization Parameters
Parameter | MOPS Hemisodium Salt | Physiological Relevance |
---|---|---|
pH Range | 6.5 - 7.9 | Optimal for physiological pH 7.4 |
pKa Value (25°C) | 7.15 - 7.20 | Close to physiological conditions |
Temperature Coefficient (ΔpKa/ΔT) | -0.011 to -0.013 pH units/°C | Moderate temperature sensitivity |
Ionic Strength Tolerance | Low to moderate | Compatible with biological systems |
Metal Ion Coordination | Minimal | Non-interfering with metalloproteins |
UV Absorbance (260 nm) | ≤ 0.05 - 0.10 | Low UV interference |
UV Absorbance (280 nm) | ≤ 0.05 | Minimal spectroscopic interference |
Water Solubility | 500 mg/mL | Excellent biocompatibility |
Advanced formulation strategies incorporate dual-buffer systems where three-morpholino-propanesulfonic acid hemisodium salt is combined with complementary buffering agents to enhance pH stability and extend the effective buffering range [8] [6]. Research demonstrates that combinations utilizing three-morpholino-propanesulfonic acid hemisodium salt with four-hydroxyethyl-piperazineethanesulfonic acid create synergistic buffering effects that significantly improve physiological simulation accuracy [8] [6].
The optimization of ionic strength represents a critical parameter in isotonic formulation development. Three-morpholino-propanesulfonic acid hemisodium salt exhibits remarkable compatibility with various electrolyte systems, enabling precise adjustment of ionic strength without compromising buffering capacity [2] [9]. Methodological protocols typically incorporate sodium chloride additions to achieve target osmolality values while maintaining the inherent advantages of the primary buffer system [6] [3].
Table 2: Isotonic Formulation Strategies
Formulation Type | Concentration (mM) | Osmolality (mOsmol/kg) | pH Stability | Application |
---|---|---|---|---|
MOPS hemisodium salt alone | 20 - 50 | 40 - 100 | Moderate | Research use |
MOPS + sodium chloride | 20 + 154 | 290 - 310 | Good | Physiological simulation |
MOPS + HEPES dual buffer | 10 + 10 | 280 - 300 | Excellent | Cell culture optimization |
MOPS + potassium phosphate | 20 + 10 | 270 - 290 | Good | Enzyme assays |
MOPS + mannitol | 20 + 50 | 290 - 320 | Good | Protein crystallization |
MOPS + dextrose | 20 + 25 | 295 - 315 | Moderate | Metabolic studies |
Temperature-dependent optimization protocols acknowledge the intrinsic temperature coefficient of three-morpholino-propanesulfonic acid hemisodium salt, which exhibits a pKa change of approximately -0.011 to -0.013 pH units per degree Celsius [9] [10]. This temperature sensitivity necessitates careful consideration in formulation design, particularly for applications requiring precise pH control across varying thermal conditions [9] [10].
Contemporary methodologies emphasize the importance of osmolality validation through direct measurement techniques, including vapor pressure osmometry and freezing point depression analysis [3]. These analytical approaches ensure that formulated solutions accurately replicate the osmotic properties of target physiological systems [3].
The development of robust freeze-thaw stability protocols represents a fundamental advancement in cryopreservation methodology, where three-morpholino-propanesulfonic acid hemisodium salt demonstrates exceptional performance in mitigating deleterious pH fluctuations during freeze-thaw cycles [11] [12]. Understanding the complex physicochemical processes occurring during cryopreservation is essential for optimizing buffer system performance and ensuring maintenance of physiological conditions throughout the preservation process [11] [12].
During the freezing process, aqueous solutions undergo selective crystallization of water, resulting in progressive concentration of solutes in the remaining liquid phase [11] [12]. This phenomenon, known as freeze concentration, can lead to dramatic pH shifts that potentially compromise the stability of preserved biological materials [11] [12]. Three-morpholino-propanesulfonic acid hemisodium salt exhibits unique properties that counteract these detrimental effects through its tendency to basify upon freezing, thereby providing a compensatory mechanism against acidification [11] [12].
Research investigations demonstrate that three-morpholino-propanesulfonic acid hemisodium salt undergoes controlled pH elevation during freezing, with the magnitude of change being inversely proportional to the initial pH of the solution [11] [12]. This characteristic behavior enables the buffer to serve as a protective agent against the severe acidification commonly observed with conventional phosphate-based buffer systems [11] [12].
Table 3: Freeze-Thaw Stability Data
Buffer System | Initial pH | pH After Freezing | pH Change (ΔpH) | Recovery After Thawing | Stability Rating |
---|---|---|---|---|---|
MOPS hemisodium salt (50 mM) | 7.2 | 7.4 | +0.2 | 7.2 | Good |
MOPS + sodium phosphate (10 mM) | 7.3 | 7.2 | -0.1 | 7.3 | Excellent |
MOPS + HEPES (25 mM each) | 7.4 | 7.3 | -0.1 | 7.4 | Excellent |
Sodium phosphate alone (50 mM) | 7.0 | 3.8 | -3.2 | 6.8 | Poor |
HEPES alone (50 mM) | 7.5 | 7.6 | +0.1 | 7.5 | Good |
Optimal freeze-thaw protocols incorporate strategic combinations of three-morpholino-propanesulfonic acid hemisodium salt with complementary buffer systems to achieve superior pH stability [11] [12]. Research findings indicate that the addition of 10 millimolar three-morpholino-propanesulfonic acid hemisodium salt to 50 millimolar sodium phosphate buffer systems effectively neutralizes the acidification tendency of phosphate buffers during freezing [11] [12].
The mechanistic basis for the protective effect of three-morpholino-propanesulfonic acid hemisodium salt involves its differential solubility characteristics during the freezing process [11] [12]. Unlike phosphate systems, which undergo selective precipitation of specific ionic species, three-morpholino-propanesulfonic acid hemisodium salt maintains more uniform distribution in the freeze-concentrated solution, thereby minimizing dramatic pH excursions [11] [12].
Contemporary cryopreservation protocols emphasize the importance of controlled cooling rates to optimize the protective effects of three-morpholino-propanesulfonic acid hemisodium salt [13] [14]. Rapid cooling protocols, typically employing cooling rates exceeding 1 degree Celsius per minute, minimize the duration of exposure to freeze-concentrated conditions and enhance the overall stability of the buffer system [13] [14].
Methodological considerations for freeze-thaw protocol optimization include the incorporation of cryoprotectant agents that synergistically interact with three-morpholino-propanesulfonic acid hemisodium salt to enhance overall system stability [15] [14]. Research demonstrates that combinations with sucrose or glycerol provide additional protection against freezing-induced denaturation while maintaining the buffering advantages of the primary system [15] [14].
Advanced analytical techniques for monitoring freeze-thaw stability include real-time pH monitoring during the freezing process using specialized pH electrodes designed for low-temperature operation [11] [14]. These methodologies enable precise characterization of pH changes throughout the freeze-thaw cycle and facilitate optimization of buffer compositions for specific applications [11] [14].
The exceptional metal ion non-coordination properties of three-morpholino-propanesulfonic acid hemisodium salt represent a paradigmatic advancement in buffer system design for metalloprotein research applications [16] [17]. These unique characteristics enable precise investigation of metal-dependent biological processes without the confounding effects of buffer-metal interactions that commonly compromise experimental validity in traditional buffer systems [16] [17].
Comprehensive thermodynamic studies demonstrate that three-morpholino-propanesulfonic acid hemisodium salt exhibits minimal coordination affinity toward essential metal ions commonly encountered in metalloprotein systems [16] [17]. The stability constants for metal-buffer complexes remain consistently below detectable limits for physiologically relevant metal ions including zinc, copper, iron, manganese, nickel, and cobalt [16] [17].
Table 4: Metal Ion Non-Coordination Properties
Metal Ion | Coordination Strength with MOPS | Stability Constant (log K) | Interference Level | Recommended for Metalloprotein Studies |
---|---|---|---|---|
Copper (Cu²⁺) | Minimal | < 1.0 | Low | Yes |
Zinc (Zn²⁺) | None detected | Not detectable | None | Yes |
Iron (Fe²⁺/Fe³⁺) | Weak | < 0.5 | Minimal | Yes |
Manganese (Mn²⁺) | Minimal | < 1.0 | Low | Yes |
Nickel (Ni²⁺) | Minimal | < 1.0 | Low | Yes |
Cobalt (Co²⁺) | Minimal | < 1.0 | Low | Yes |
Calcium (Ca²⁺) | None | Not applicable | None | Yes |
Magnesium (Mg²⁺) | None | Not applicable | None | Yes |
The molecular basis for the non-coordinating behavior of three-morpholino-propanesulfonic acid hemisodium salt derives from its unique structural configuration, where the sulfonate group provides the primary buffering functionality while the morpholine ring system lacks accessible coordination sites that would enable stable metal complex formation [16] [17]. This structural arrangement contrasts markedly with traditional buffer systems such as tris-hydroxymethyl-aminomethane or imidazole-based buffers, which contain multiple potential coordination sites [16] [17].
Kinetic studies utilizing stopped-flow spectroscopy reveal that three-morpholino-propanesulfonic acid hemisodium salt provides extended time windows for metalloprotein investigations without interference from buffer-metal complex formation [18]. Research demonstrates that copper ion interactions with three-morpholino-propanesulfonic acid hemisodium salt exhibit lag periods exceeding 2 seconds under physiological conditions, providing sufficient time for rapid kinetic measurements without confounding buffer effects [18].
Advanced methodologies for metalloprotein research incorporate three-morpholino-propanesulfonic acid hemisodium salt in specialized buffer systems designed to maintain precise metal ion concentrations while eliminating competitive binding effects [19] [20]. These protocols enable accurate determination of metal binding constants and kinetic parameters for metalloprotein systems without the systematic errors introduced by buffer-metal interactions [19] [20].
The application of three-morpholino-propanesulfonic acid hemisodium salt in high-resolution structural studies of metalloproteins demonstrates significant advantages in crystallization protocols [19] [21]. The absence of metal coordination by the buffer system eliminates complications arising from adventitious metal binding sites and enables more accurate interpretation of electron density maps in the vicinity of metal centers [19] [21].
Contemporary analytical approaches utilize three-morpholino-propanesulfonic acid hemisodium salt in combination with highly sensitive spectroscopic techniques to investigate metal coordination environments in metalloproteins [19] [18]. These methodologies include extended X-ray absorption fine structure spectroscopy, nuclear magnetic resonance spectroscopy, and electron paramagnetic resonance spectroscopy, where the non-coordinating properties of the buffer system ensure that observed signals arise exclusively from the metalloprotein of interest [19] [18].
Comparative studies demonstrate that metalloprotein activity assays conducted in three-morpholino-propanesulfonic acid hemisodium salt buffer systems exhibit enhanced reproducibility and accuracy compared to traditional buffer systems [16] [17]. The elimination of competitive metal binding effects enables more precise determination of enzyme kinetic parameters and metal cofactor requirements [16] [17].
Specialized protocols for metalloprotein purification and characterization incorporate three-morpholino-propanesulfonic acid hemisodium salt to maintain metal center integrity throughout isolation procedures [22] [7]. These methodologies prevent metal ion loss or exchange reactions that commonly occur in the presence of chelating buffer systems, thereby preserving the native metalloprotein structure and function [22] [7].